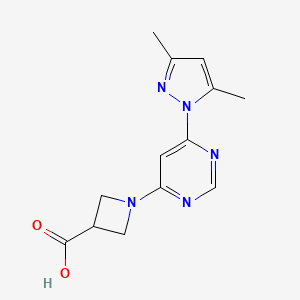

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is a complex organic compound that features a pyrazole and pyrimidine moiety linked to an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides, and have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Mode of Action

It’s worth noting that similar compounds have shown a pronounced stimulating effect on plant growth . This suggests that the compound may interact with its targets to stimulate certain biological processes, although the exact mechanisms remain to be elucidated.

Biochemical Pathways

These could potentially include pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation .

Pharmacokinetics

A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Similar compounds have shown a pronounced stimulating effect on plant growth , suggesting that this compound may have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. These methods ensure consistent quality and reduce the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.

Pyrimidine-based inhibitors: Compounds with pyrimidine rings that act as enzyme inhibitors or receptor modulators.

Azetidine derivatives: Molecules containing the azetidine ring, known for their potential in medicinal chemistry .

Uniqueness

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to its combination of pyrazole, pyrimidine, and azetidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H25N7O

- Molecular Weight : 343.435 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole and pyrimidine moieties exhibit significant anticancer activity. The compound is structurally related to known anticancer agents and has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly against melanoma and breast cancer cell lines. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

The compound's mechanism of action has been explored through various biochemical assays. Flow cytometry analyses revealed that it induces apoptosis in a dose-dependent manner, primarily by activating caspase pathways and upregulating pro-apoptotic proteins such as p53.

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of the compound on MCF-7 cells, researchers observed a significant reduction in cell viability at concentrations above 2 µM. The study utilized both MTT assays and flow cytometry to confirm the results, demonstrating that the compound effectively triggers apoptotic pathways.

Study 2: Selectivity Profile

Another investigation focused on the selectivity of the compound against non-cancerous cell lines. Results showed that while it was highly effective against cancer cells, it displayed minimal toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index.

Pharmacological Implications

The structural features of the compound suggest potential for further development into a therapeutic agent. The presence of the azetidine ring enhances its binding affinity to target proteins involved in cancer progression.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-8-3-9(2)18(16-8)12-4-11(14-7-15-12)17-5-10(6-17)13(19)20/h3-4,7,10H,5-6H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRCOYLVKIZUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.